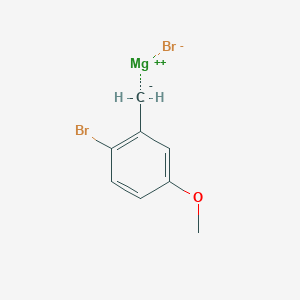
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is a complex organometallic compound that combines magnesium with a brominated methoxybenzene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide typically involves the reaction of 1-bromo-2-methanidyl-4-methoxybenzene with magnesium in the presence of an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
1-bromo-2-methanidyl-4-methoxybenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methoxyphenol, while coupling reactions can produce various biaryl compounds.
科学研究应用
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by various nucleophiles, leading to the formation of different products.
相似化合物的比较
Similar Compounds
1-bromo-4-methoxybenzene: This compound is similar but lacks the magnesium component, making it less reactive in certain types of reactions.
4-methoxyphenylmagnesium bromide: This Grignard reagent is similar but has a different substitution pattern on the benzene ring.
Uniqueness
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is unique due to its specific substitution pattern and the presence of both magnesium and bromine atoms. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications.
属性
分子式 |
C8H8Br2MgO |
|---|---|
分子量 |
304.26 g/mol |
IUPAC 名称 |
magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide |
InChI |
InChI=1S/C8H8BrO.BrH.Mg/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MOMVMKXPUJYAOJ-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=C(C=C1)Br)[CH2-].[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


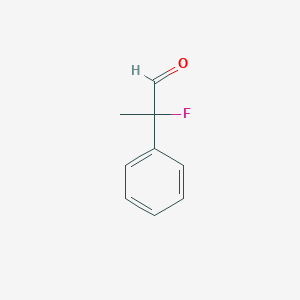


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

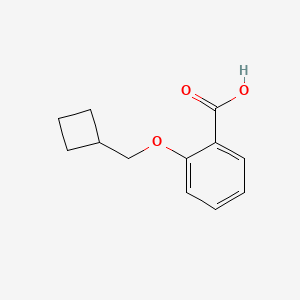
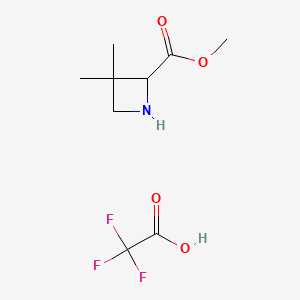
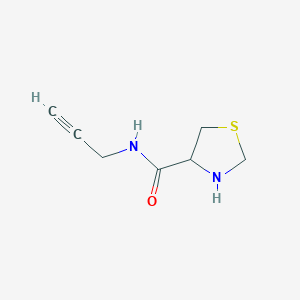
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

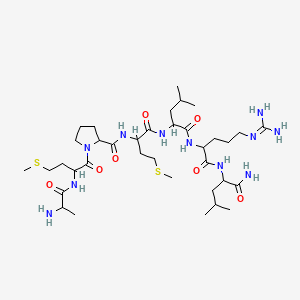


![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
